molecular formula C5H10BrO3P B1622307 3-Bromo-2-dimethoxyphosphorylprop-1-ene CAS No. 84308-48-5

3-Bromo-2-dimethoxyphosphorylprop-1-ene

Cat. No.: B1622307
CAS No.: 84308-48-5
M. Wt: 229.01 g/mol
InChI Key: OSLSRRQGHGGDBA-UHFFFAOYSA-N
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Description

3-Bromo-2-dimethoxyphosphorylprop-1-ene is an organophosphorus compound with the molecular formula C5H10BrO3P. It is a versatile chemical used in various scientific research applications, particularly in organic synthesis. The compound is characterized by the presence of a bromine atom attached to a prop-1-en-2-yl group, which is further bonded to a phosphonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-dimethoxyphosphorylprop-1-ene typically involves the reaction of dimethyl phosphite with 3-bromoprop-1-ene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphonate ester. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-dimethoxyphosphorylprop-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the prop-1-en-2-yl group can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Addition Reactions: Electrophiles such as halogens, hydrogen halides, and peroxides are commonly used. The reactions are often conducted at low temperatures to control the addition process.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include phosphonate esters with different substituents replacing the bromine atom.

    Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the phosphonate ester.

Scientific Research Applications

3-Bromo-2-dimethoxyphosphorylprop-1-ene is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicinal Chemistry: It is employed in the development of novel drugs and therapeutic agents.

    Industrial Applications: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-dimethoxyphosphorylprop-1-ene involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The double bond in the prop-1-en-2-yl group can participate in addition reactions, forming new products with electrophiles. The phosphonate group can also undergo oxidation or reduction, leading to various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (3-bromopropyl)phosphonate
  • Dimethyl (3-chloroprop-1-en-2-yl)phosphonate
  • Dimethyl (3-bromoprop-1-en-1-yl)phosphonate

Uniqueness

3-Bromo-2-dimethoxyphosphorylprop-1-ene is unique due to its specific structural features, including the presence of a bromine atom and a double bond in the prop-1-en-2-yl group. These features confer distinct reactivity and make it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers unique opportunities for chemical modifications and the synthesis of diverse products.

Properties

IUPAC Name

3-bromo-2-dimethoxyphosphorylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrO3P/c1-5(4-6)10(7,8-2)9-3/h1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLSRRQGHGGDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(=C)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378696
Record name Dimethyl (3-bromoprop-1-en-2-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84308-48-5
Record name Dimethyl (3-bromoprop-1-en-2-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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